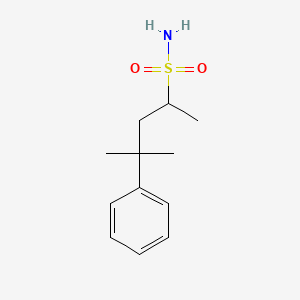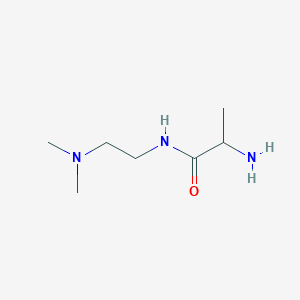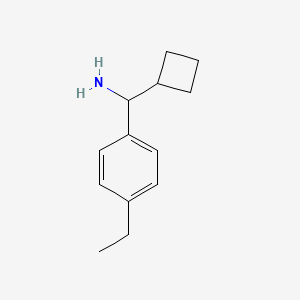
2-Chloro-4-propylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-propylphenol is an organic compound with the molecular formula C9H11ClO. It is a derivative of phenol, where the hydrogen atom at the second position is replaced by a chlorine atom, and the hydrogen atom at the fourth position is replaced by a propyl group. This compound is known for its antiseptic and disinfectant properties, making it useful in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Chloro-4-propylphenol can be synthesized through several methods. One common method involves the chlorination of 4-propylphenol. The reaction typically uses a chlorinating agent such as chlorine gas or thionyl chloride in the presence of a catalyst like iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the second position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. The use of continuous flow reactors can help in maintaining consistent reaction conditions and improving yield. Additionally, the purification of the product may involve distillation or recrystallization techniques to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-propylphenol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 4-propylphenol.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the aromatic ring, leading to the formation of cyclohexanol derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products Formed
Substitution: 4-Propylphenol.
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Cyclohexanol derivatives.
Applications De Recherche Scientifique
2-Chloro-4-propylphenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its antimicrobial properties and potential use in disinfectants.
Medicine: Investigated for its potential use in antiseptic formulations.
Industry: Utilized in the production of specialty chemicals and as a preservative in certain formulations.
Mécanisme D'action
The mechanism of action of 2-chloro-4-propylphenol primarily involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This action is similar to other phenolic compounds, which are known for their ability to denature proteins and disrupt cellular structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-methylphenol: Similar structure but with a methyl group instead of a propyl group.
4-Chloro-2-propylphenol: Chlorine and propyl groups are at different positions.
2-Chloro-4-fluorophenol: Fluorine atom instead of a propyl group.
Uniqueness
2-Chloro-4-propylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the propyl group at the fourth position enhances its hydrophobic character, making it more effective in disrupting microbial cell membranes compared to its methyl or fluorine-substituted counterparts.
Propriétés
Numéro CAS |
18980-01-3 |
|---|---|
Formule moléculaire |
C9H11ClO |
Poids moléculaire |
170.63 g/mol |
Nom IUPAC |
2-chloro-4-propylphenol |
InChI |
InChI=1S/C9H11ClO/c1-2-3-7-4-5-9(11)8(10)6-7/h4-6,11H,2-3H2,1H3 |
Clé InChI |
WRLVTKZXVVEUPL-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=C(C=C1)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


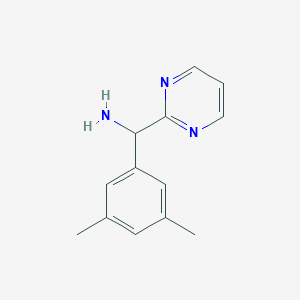
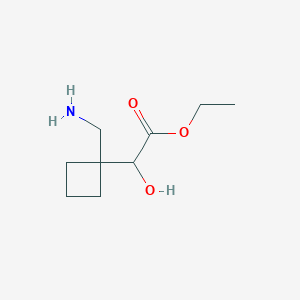
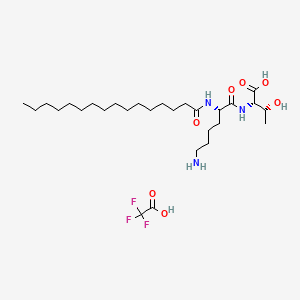
![(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-tert-butylphenyl)propanoic acid](/img/structure/B13643379.png)
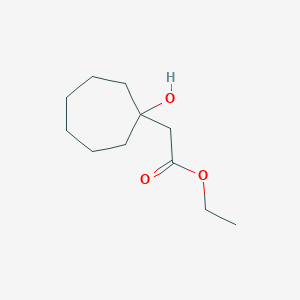
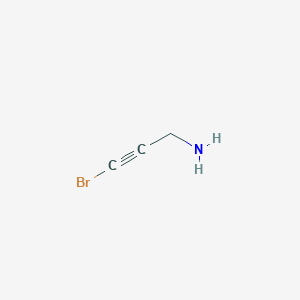
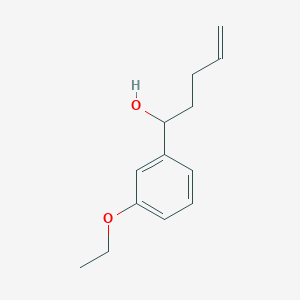


![4-[4-(1-benzofuran-5-yl)phenyl]-3-[[1-(cyclopropanecarbonyl)pyrrolidin-3-yl]methyl]-1H-1,2,4-triazol-5-one](/img/structure/B13643412.png)
